molecular formula C11H18ClN3 B1500939 (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride CAS No. 1185309-18-5

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B1500939
CAS No.: 1185309-18-5
M. Wt: 227.73 g/mol
InChI Key: VLNKFZWQAGEFCG-UHFFFAOYSA-N
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Description

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 4-methyl-pyridin-2-ylamine with piperidin-3-yl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of This compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents to the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives with different functional groups.

  • Reduction: Reduced forms of the compound with altered properties.

  • Substitution: Substituted derivatives with new chemical properties.

Scientific Research Applications

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(4-Methyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride: can be compared with other similar compounds, such as 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide [_{{{CITATION{{{4{WO2003077892A2 - 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4 ...](https://patents.google.com/patent/WO2003077892A2/en). While both compounds share structural similarities, they may differ in their biological activities and applications[{{{CITATION{{{4{WO2003077892A2 - 4-(4-methylpiperazin-1-ylmethyl)-n-4-methyl-3(4 .... The uniqueness of This compound {{{CITATION{{{2{Piperidine Derivatives: Recent Advances in Synthesis and ...](https://www.mdpi.com/1422-0067/24/3/2937)[{{{CITATION{{{_3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).

List of Similar Compounds

  • 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

  • 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide hydrochloride

  • 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide sulfate

Properties

IUPAC Name

4-methyl-N-piperidin-3-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNKFZWQAGEFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671460
Record name 4-Methyl-N-(piperidin-3-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-18-5
Record name 4-Methyl-N-(piperidin-3-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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